molecular formula C73H78F2O16 B1247252 Flupamesone CAS No. 55461-42-2

Flupamesone

Cat. No.: B1247252
CAS No.: 55461-42-2
M. Wt: 1249.4 g/mol
InChI Key: BVCDTHYWRLBGTG-YIVOTWLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flupamesone is a chemical compound with the empirical formula C73H78F2O16 and a PubChem Compound ID (CID) of 10011641 . As a reagent for laboratory research, it is intended for use in chemical analysis, biochemical studies, and other investigative applications where this specific molecular structure is of interest. Researchers are advised to consult the safety data sheet (SDS) and relevant scientific literature for handling procedures and potential areas of application. This product is labeled "For Research Use Only" (RUO). It is strictly not intended for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

CAS No.

55461-42-2

Molecular Formula

C73H78F2O16

Molecular Weight

1249.4 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4-[[3-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]carbonyl-2-methoxynaphthalen-1-yl]methyl]-3-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C73H78F2O16/c1-64(2)88-58-32-52-50-21-19-40-29-42(76)23-25-66(40,5)70(50,74)54(78)34-68(52,7)72(58,90-64)56(80)36-86-62(82)48-27-38-15-11-13-17-44(38)46(60(48)84-9)31-47-45-18-14-12-16-39(45)28-49(61(47)85-10)63(83)87-37-57(81)73-59(89-65(3,4)91-73)33-53-51-22-20-41-30-43(77)24-26-67(41,6)71(51,75)55(79)35-69(53,73)8/h11-18,23-30,50-55,58-59,78-79H,19-22,31-37H2,1-10H3/t50-,51-,52-,53-,54-,55-,58+,59+,66-,67-,68-,69-,70-,71-,72+,73+/m0/s1

InChI Key

BVCDTHYWRLBGTG-YIVOTWLUSA-N

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7C(=C6OC)CC8=C(C(=CC9=CC=CC=C98)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6C(=C5OC)CC7=C(C(=CC8=CC=CC=C87)C(=O)OCC(=O)[C@@]91[C@@H](C[C@@H]2[C@@]9(C[C@@H]([C@]4([C@H]2CCC2=CC(=O)C=C[C@@]24C)F)O)C)OC(O1)(C)C)OC)CCC1=CC(=O)C=C[C@@]13C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7C(=C6OC)CC8=C(C(=CC9=CC=CC=C98)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C

Synonyms

flupamesone
Flutenal
UR 105

Origin of Product

United States

Comparison with Similar Compounds

Triamcinolone Acetonide

  • Structural Differences: Triamcinolone acetonide lacks the naphthoate ester and fluorine substitution at C7. Instead, it features an acetonide group at C16/C17 and a hydroxyl group at C21, reducing its lipophilicity compared to this compound .
  • Skin Retention: A 1975 kinetic study using tritium-labeled compounds revealed that this compound forms a reservoir in the epidermis (400–700 µm depth) and persists longer in the skin than triamcinolone acetonide. This prolonged retention is attributed to this compound’s higher lipophilicity and esterified side chains .

Betamethasone 17-Valerate

  • Structural Differences :
    Betamethasone 17-valerate is a C17-valerate ester prodrug of betamethasone. Unlike this compound, it lacks fluorine at C9 and the naphthoate group, resulting in faster metabolic conversion to its active form .

Key Findings:

This compound vs. Triamcinolone Acetonide: this compound’s structural modifications confer superior epidermal retention, which may enhance localized activity and reduce dosing frequency . However, triamcinolone acetonide remains preferred for broader inflammatory conditions due to its established safety profile.

This compound vs. Betamethasone 17-Valerate : Despite similar efficacy in eczema management, this compound’s prolonged skin residence time may offer advantages in chronic cases requiring sustained anti-inflammatory effects. Betamethasone, however, is faster-acting due to rapid ester hydrolysis .

Q & A

Q. What ethical considerations are critical when transitioning this compound from animal models to human trials?

  • Methodological Answer : Follow ICH-GCP guidelines for clinical trial design, including informed consent, Data Safety Monitoring Boards (DSMBs), and equipoise principles. Justify dosing based on allometric scaling from preclinical data and phase I safety endpoints .

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